molecular formula C20H28O2 B016449 3-Hydroxyretinal CAS No. 6890-91-1

3-Hydroxyretinal

Cat. No. B016449
CAS RN: 6890-91-1
M. Wt: 300.4 g/mol
InChI Key: QPRQNCDEPWLQRO-DAWLFQHYSA-N
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Description

3-Hydroxyretinal is a retinoid, which is a natural product found in Galleria mellonella . It has the molecular formula C20H28O2 and a molecular weight of 300.4 g/mol . The IUPAC name for 3-Hydroxyretinal is (2 E ,4 E ,6 E ,8 E )-9- (4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal .


Synthesis Analysis

The synthesis of 3-Hydroxyretinal has been studied in the cytosol of the butterfly compound eye . Another study mentioned that the synthesis of 3-Hydroxyretinal was performed by oxidative cleavage of the all-trans-carotenoids of zeaxanthin, canthaxanthin, and lycopene .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyretinal includes a hydroxy substituent at position 3 on the cyclohexenyl ring . The exact mass of 3-Hydroxyretinal is 300.208930132 g/mol . The canonical SMILES representation is CC1=C (C (CC (C1)O) ©C)C=CC (=CC=CC (=CC=O)C)C and the isomeric SMILES representation is CC1=C (C (CC (C1)O) ©C)/C=C/C (=C/C=C/C (=C/C=O)/C)/C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxyretinal include a density of 1.0±0.1 g/cm3, a boiling point of 462.3±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 83.4±6.0 kJ/mol, and the flash point is 196.7±16.6 °C . The index of refraction is 1.558, and the molar refractivity is 95.7±0.3 cm3 .

Scientific Research Applications

  • In the study of microbial metabolic pathways, 3-Hydroxypropionic Acid (3-HP), a related compound, was produced in high quantities (83.8 g/L) by optimizing glycerol metabolism in Klebsiella pneumoniae. This advancement aids in the biological production of 3-HP from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).

  • Research on Drosophila melanogaster revealed that all-trans (3S)-3-hydroxyretinal is formed from retinal via (3R)-3-hydroxyretinal in the dark, a process enhanced by NADPH and inhibited by carbon monoxide. This pathway is crucial for the formation of visual pigment chromophores in these insects (Seki et al., 1998).

  • A study found that 3-hydroxyretinoids, including 11-cis and all-trans isomers, are present in the eyes of insects and exhibit spectral properties similar to retinol. This finding is significant for understanding visual processes in insects (Goldsmith, Marks, & Bernard, 1986).

  • The compound eye of Papilio xuthus butterflies contains a system capable of converting 3-hydroxyretinol to 3-hydroxyretinal, suggesting a unique visual mechanism in these insects. This process is influenced by blue light, which increases the amount of 3-hydroxyretinal (Shimazaki & Eguchi, 1990).

  • In another study, it was observed that Drosophila melanogaster can form 11-cis 3-hydroxyretinal in the dark, highlighting a unique aspect of its visual pigment formation system independent of light (Seki et al., 1986).

Future Directions

The future directions of 3-Hydroxyretinal research could involve further investigation into its role in the visual system of mammals and Drosophila melanogaster . Additionally, the unique reaction sequence of 3-Hydroxyretinal follows a dioxygenase mechanism with a carbocation/radical intermediate . This quality control system guarantees 11- cis -3-hydroxy-retinal production, the essential retinoid for insect (vitamin A 3) vision . The evolutionary reasons for the pattern of occurrence of 3-Hydroxyretinal remain unknown .

properties

IUPAC Name

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQNCDEPWLQRO-DAWLFQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyretinal

CAS RN

6890-91-1
Record name 3-HYDROXYRETINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0490Y49DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
T Seki, K Isono, M Ito, Y Katsuta - European journal of …, 1994 - Wiley Online Library
… In the class Insecta, retinal and 3-hydroxyretinal are used as chromophores … 3-hydroxyretinal chromophore has yet to be clarified. This study investigates the chirality of 3-hydroxyretinal …
Number of citations: 22 febs.onlinelibrary.wiley.com
K Isono, T Tanimura, Y Oda, Y Tsukahara - The Journal of general …, 1988 - rupress.org
… 3-hydroxyretinal (the chromophore of fly rhodopsin) in the retina decreased to < 1% compared with normal flies. The level of 3-hydroxyretinal … -tram form of 3hydroxyretinal, and showed …
Number of citations: 60 rupress.org
T Seki, K Isono, K Ozaki, Y Tsukahara… - European journal of …, 1998 - Wiley Online Library
… (3S)-3-hydroxyretinal in Drosophila, all-trans … 3-hydroxyretinal enantiomers were analyzed using a chiral column on HPLC. The results indicated initial formation of (3R)-3-hydroxyretinal …
Number of citations: 33 febs.onlinelibrary.wiley.com
WC Smith, TH Goldsmith - Journal of Molecular Evolution, 1990 - Springer
The distribution of 3-hydroxyretinal (R 3 ), a recently discovered retinoid used as the visual pigment chromophore in some insects, was investigated in the class Insecta using HPLC …
Number of citations: 55 link.springer.com
Y Shimazaki, E Eguchi - Vision research, 1993 - Elsevier
… 3-Hydroxyretinal can be newly synthesized in the cytosol of light-adapted eyes. … 3-hydroxyretinal cu 2.5 and 1.8 times respectively, compared to pre-irradiation. When 3-hydroxyretinal …
Number of citations: 7 www.sciencedirect.com
K Ozaki, H Nagatani, M Ozaki, F Tokunaga - Neuron, 1993 - cell.com
… cells with a limited amount of llcis-3-hydroxyretinal. … open circles), II-cis-3-hydroxyretinal gradually increased and almost reached a plateau at 20 hr. No increase in II-cis-3-hydroxyretinal …
Number of citations: 108 www.cell.com
AAC van Wijk, MB van de Weerd… - European Journal of …, 2003 - Wiley Online Library
A modular synthetic scheme has been developed for the synthesis of 13 C‐labeled naturally occurring visual pigment chromophores; 3,4‐didehydroretinal, 3‐hydroxyretinal, and 4‐…
T Seki, K Vogt - Comparative Biochemistry and Physiology Part B …, 1998 - Elsevier
… 3-hydroxyretinal. Xanthophylls possesing 3-hydroxy-β-ring have been considered to be precursors of 3-hydroxyretinal, … obtaining the ability to use 3-hydroxyretinal as the visual pigment …
Number of citations: 64 www.sciencedirect.com
T Seki, S Fujishita, M Ito, N Matsuoka, C Kobayashi… - Vision research, 1986 - Elsevier
… 3-hydroxyretinal was detected in the fly heads (D,,, yL, in Table 1). The kinako was analyzed for its content of 1 1-d 3-hydroxyretinal … peaks of 3-hydroxyretinal oximes in the extract from …
Number of citations: 42 www.sciencedirect.com
K Hasegawa, I Shimizu - Experientia, 1988 - Springer
… 3-hydroxyretinal, with only a few exceptions 16-19 Therefore, it is particularly interesting to know whether or not 3-hydroxyretinal … , and that retinal and 3-hydroxyretinal occur in the larval …
Number of citations: 28 link.springer.com

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